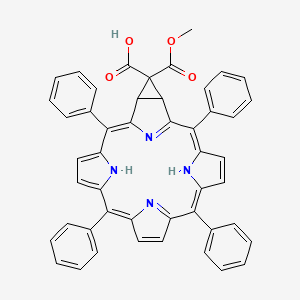
Antitumor photosensitizer-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-3 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety . The reaction conditions typically include:
Solvent: Organic solvents such as dichloromethane or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalysts: Acid or base catalysts depending on the specific reaction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor photosensitizer-3 undergoes several types of chemical reactions, including:
Oxidation: Interaction with reactive oxygen species to generate cytotoxic effects.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or singlet oxygen under light irradiation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated solvents and nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the photosensitizer, which may exhibit different photodynamic properties.
Applications De Recherche Scientifique
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
Mécanisme D'action
The mechanism of action of Antitumor photosensitizer-3 involves the following steps :
Activation: Upon light irradiation, the photosensitizer absorbs light energy and transitions to an excited state.
Reactive Oxygen Species Generation: The excited photosensitizer interacts with molecular oxygen to produce reactive oxygen species.
Cell Death Induction: Reactive oxygen species cause oxidative damage to cellular components, leading to pyroptotic immunogenic cell death.
Immune Response Activation: The dying tumor cells release tumor-associated antigens, which activate the immune system and enhance antitumor immunity.
Comparaison Avec Des Composés Similaires
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
Propriétés
Formule moléculaire |
C48H34N4O4 |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
Clé InChI |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




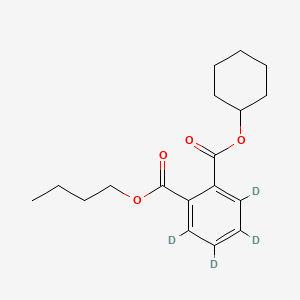
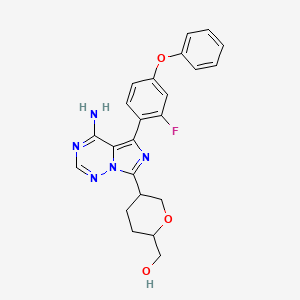

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)
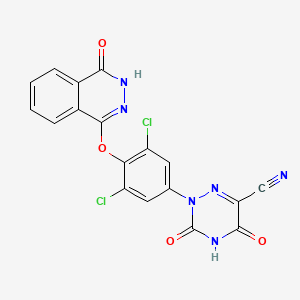


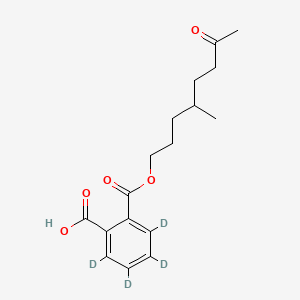

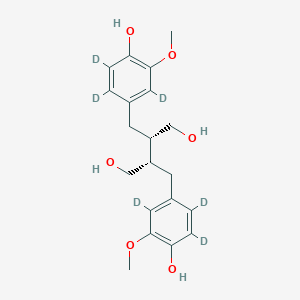
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
